Triisobutoxyvinylsilane
Description
Significance of Organosilanes in Polymer and Hybrid Material Systems
The unique molecular structure of organosilanes, which combines the reactivity of an organic functional group with the inorganic functionality of a silane (B1218182), allows them to act as molecular bridges between dissimilar materials. This dual reactivity is fundamental to their role as coupling agents, where they dramatically improve the adhesion between organic polymers and inorganic substrates like glass, metals, and minerals.
In polymer and hybrid material systems, organosilanes are instrumental in:
Enhancing Mechanical Properties: By improving the interfacial bonding between fillers and the polymer matrix, organosilanes contribute to increased strength, modulus, and durability of composite materials.
Improving Adhesion and Durability: They are widely used to promote adhesion in coatings, adhesives, and sealants, leading to more robust and long-lasting products. zmsilane.comhskbrchemical.com
Modifying Surface Properties: Organosilanes can be used to impart specific characteristics to a surface, such as hydrophobicity (water repellency) or oleophobicity (oil repellency).
Crosslinking Polymer Chains: Certain organosilanes can participate in crosslinking reactions, which enhances the thermal stability and chemical resistance of the polymer matrix. zmsilane.combeilstein-journals.org
The development of organic-inorganic hybrid materials, which often involves the integration of synthetic polymers with inorganic particles, relies heavily on organosilanes to create composite materials with improved properties. mdpi.com These hybrids can be tailored for a variety of applications, from bioactive materials for bone regeneration to high-performance coatings. nih.govresearchgate.net
Role of Vinyl-Functionalized Silanes in Chemical Synthesis and Materials Engineering
Vinyl-functionalized silanes are a specific subclass of organosilanes characterized by the presence of a vinyl group (-CH=CH2) attached to the silicon atom. This vinyl group is a key reactive site that makes these compounds particularly valuable in chemical synthesis and materials engineering. dakenchem.com
The primary roles of vinyl-functionalized silanes include:
Polymer Synthesis: The vinyl group can readily participate in addition polymerization reactions, allowing these silanes to be incorporated as monomers or co-monomers in the synthesis of various polymers. dakenchem.com This is a fundamental process in creating silicone-modified polymers with enhanced properties.
Crosslinking Agents: In materials like polyethylene (B3416737), the vinyl group can be used to create crosslinks between polymer chains, a process that significantly improves the material's strength, heat resistance, and durability.
Surface Modification: Vinyl silanes are used to functionalize the surfaces of inorganic materials. The vinyl groups then provide reactive sites for grafting polymers or other organic molecules onto the surface. dakenchem.com
Coupling Agents: Similar to other organosilanes, vinyl silanes act as effective coupling agents, particularly in applications where the organic polymer has unsaturated bonds that can react with the vinyl group of the silane. dakenchem.com
The silylative coupling of olefins with vinyl-substituted organosilicon compounds is an efficient method for synthesizing stereodefined alkenylsilanes, which are valuable intermediates in organic synthesis. rsc.org This highlights the broader utility of vinyl-functionalized silanes beyond direct materials applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
18545-02-3 |
|---|---|
Molecular Formula |
C14H30O3Si |
Molecular Weight |
274.47 g/mol |
IUPAC Name |
ethenyl-tris(2-methylpropoxy)silane |
InChI |
InChI=1S/C14H30O3Si/c1-8-18(15-9-12(2)3,16-10-13(4)5)17-11-14(6)7/h8,12-14H,1,9-11H2,2-7H3 |
InChI Key |
DYFMAHYLCRSUHA-UHFFFAOYSA-N |
SMILES |
CC(C)CO[Si](C=C)(OCC(C)C)OCC(C)C |
Canonical SMILES |
CC(C)CO[Si](C=C)(OCC(C)C)OCC(C)C |
Other CAS No. |
18545-02-3 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Mechanisms of Triisobutoxyvinylsilane
Advanced Synthetic Routes to Triisobutoxyvinylsilane and Related Vinylsilanes
The synthesis of vinylsilanes, including this compound, can be achieved through several advanced chemical strategies. These methods are designed to provide efficient and selective access to the desired products.
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond like an alkyne, is one of the most direct and atom-economical methods for preparing vinylsilanes. wikipedia.orgresearchgate.net The reaction typically involves a transition metal catalyst to facilitate the addition of a hydrosilane, such as triisobutoxysilane, to an alkyne, most commonly acetylene (B1199291) for the synthesis of terminal vinylsilanes.
The general reaction can be depicted as: R3SiH + H-C≡C-H → R3Si-CH=CH2
Key aspects of hydrosilylation include:
Catalysts: A wide array of transition metal complexes are employed to catalyze this reaction. Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are highly active and widely used in industrial processes. nih.gov Other metals like rhodium, iridium, ruthenium, and more recently, earth-abundant metals like cobalt and iron, have also been developed to offer different selectivity profiles. nih.govscientificspectator.comorganic-chemistry.org
Regioselectivity: The addition of the silyl (B83357) group can occur at two different positions on a terminal alkyne, leading to either the α-vinylsilane (Markovnikov addition) or the β-vinylsilane (anti-Markovnikov addition). The choice of catalyst and reaction conditions plays a critical role in controlling this outcome. researchgate.netorganic-chemistry.orgacs.org For instance, certain cobalt and ruthenium catalysts have shown high selectivity for α-vinylsilanes. organic-chemistry.orgacs.org
Stereoselectivity: When internal alkynes are used, the geometry of the resulting vinylsilane (E or Z isomer) becomes a critical factor. The addition of the Si-H bond can occur in a syn (cis) or anti (trans) fashion across the triple bond. Platinum-catalyzed hydrosilylation of terminal alkynes typically proceeds via cis-addition, leading to the (E)-alkenylsilane. libretexts.org In contrast, specific ruthenium catalysts can promote trans-hydrosilylation. scientificspectator.com
| Catalyst System | Substrate | Selectivity Outcome | Reference |
| Platinum (e.g., Karstedt's) | Terminal Alkynes | Typically gives a mixture of α and β (E)-vinylsilanes via cis-addition. | nih.govlibretexts.org |
| Rhodium Complexes | Terminal Alkynes | Can provide β(Z) vinylsilanes. | organic-chemistry.org |
| Ruthenium Complexes | Terminal Alkynes | Can be tuned for E-vinylsilanes, Z-vinylsilanes, or dehydrogenative silylation. | scientificspectator.com |
| Iridium Complexes | Terminal Alkynes | Can favor the formation of Z-vinylsilanes. | scientificspectator.com |
| Cobalt Complexes | Terminal Alkynes | Can provide high regioselectivity for α-vinylsilanes. | nih.govorganic-chemistry.org |
| Palladium Complexes | Electron-deficient alkynes | Highly regio- and stereoselective for α-silylalkenes. | organic-chemistry.org |
The availability of the alkoxysilane precursor, in this case, triisobutoxysilane, is fundamental. While hydrosilylation focuses on forming the vinyl-silicon bond, the synthesis of the alkoxysilane itself is a separate, crucial step. Several methods exist for the production of alkoxysilanes.
Direct Synthesis from Silicon Metal: This industrial method involves the reaction of silicon metal with an alcohol, such as isobutanol, at elevated temperatures in the presence of a copper catalyst. mdpi.com This process can produce a mixture of alkoxysilanes, including tetraalkoxysilanes and hydroalkoxysilanes. The direct synthesis of tetramethoxysilane (B109134) was first reported by Rochow in 1948. mdpi.com
Alcoholysis of Chlorosilanes: A common laboratory and industrial route involves the reaction of a chlorosilane (e.g., trichlorosilane, SiHCl₃) with an alcohol or an alkoxide. The reaction with isobutanol would yield triisobutoxysilane, with the formation of hydrogen chloride as a byproduct, which must be neutralized. mdpi.comgelest.com
Reaction of Grignard Reagents: Organomagnesium compounds (Grignard reagents) can be used to synthesize specific tetraorganosilanes from chlorosilanes. organic-chemistry.orgnih.gov While more commonly used for creating carbon-silicon bonds, this principle can be adapted for alkoxysilane synthesis.
Dehydrogenative Coupling: A more recent, "greener" approach involves the dehydrogenative coupling of hydrosilanes with alcohols, catalyzed by various metal complexes, including cobalt. csic.es This method produces the desired alkoxysilane and hydrogen gas as the only byproduct.
From Silica (B1680970) (SiO₂): Research is ongoing into more sustainable routes starting directly from silica (SiO₂), the most abundant silicon source. These methods aim to bypass the energy-intensive carbothermal reduction of SiO₂ to silicon metal. acs.orgcolab.ws The processes involve the base-catalyzed depolymerization of SiO₂ with alcohols to form tetraalkoxysilanes. acs.org
Mechanistic Investigations of this compound Formation
The mechanism of hydrosilylation has been extensively studied, with the Chalk-Harrod mechanism being one of the most widely accepted models for catalysts like platinum. nih.govlibretexts.org
The key steps in the Chalk-Harrod mechanism are:
Oxidative Addition: The hydrosilane (e.g., triisobutoxysilane) undergoes oxidative addition to the low-valent metal catalyst center (e.g., Pt(0)), forming a metal-hydride-silyl complex (e.g., Pt(II)).
Alkyne Coordination: The alkyne (e.g., acetylene) coordinates to the metal complex.
Insertion: The coordinated alkyne inserts into the metal-hydride bond. This step is typically regioselective and determines which carbon atom of the original alkyne becomes attached to the metal.
Reductive Elimination: The final vinylsilane product is formed by the reductive elimination of the silyl and vinyl groups from the metal center. This step regenerates the original low-valent metal catalyst, allowing it to re-enter the catalytic cycle.
A modified Chalk-Harrod mechanism has also been proposed, which differs in the insertion step. nih.govlibretexts.org In this pathway, the alkyne inserts into the metal-silyl bond instead of the metal-hydride bond. Subsequent reductive elimination of a C-H bond then yields the vinylsilane product. The operative mechanism can depend on the specific catalyst, silane (B1218182), and alkyne used. scientificspectator.com
Mechanistic studies are crucial for understanding and controlling the regio- and stereoselectivity of the reaction. For example, the formation of Z-vinylsilanes with certain catalysts is thought to proceed through alternative pathways, potentially involving isomerization of intermediates or direct trans-addition mechanisms. scientificspectator.comacs.org
Polymerization and Copolymerization Studies Involving Triisobutoxyvinylsilane
Mechanisms of Radical Polymerization of Vinylsilanes
The radical polymerization of vinylsilanes, including triisobutoxyvinylsilane, is a complex process that can proceed through different mechanistic pathways. The initiation of the polymerization typically involves the use of a radical initiator, such as a peroxide, which decomposes upon heating or irradiation to generate free radicals. mcmaster.ca These radicals can then react with the vinyl group of the silane (B1218182) monomer.
One proposed mechanism involves the addition of the initiator radical to the vinyl group, forming a new carbon-centered radical. This radical can then propagate by adding to another vinylsilane monomer, leading to the growth of a polymer chain with a polysilane backbone. mcmaster.ca
Alternatively, the initiator radical can abstract a hydrogen atom from the isobutoxy group, although this is generally considered less favorable. Another possibility is the involvement of an α-silyl radical as a propagating intermediate. mcmaster.ca The reaction pathway can be influenced by factors such as reaction temperature and pressure. For instance, some vinylsilanes have been observed to polymerize through the vinyl group at elevated temperatures and pressures. mcmaster.ca
The structure of the resulting polymer can also vary. In some cases, a 1,2-propylene linkage is formed, while in others, a trimethylene linkage may result, depending on the specific reaction conditions and the nature of the initiator used. mcmaster.ca
Copolymerization Strategies with this compound
This compound is frequently copolymerized with other monomers to impart specific properties to the resulting polymer, such as improved adhesion, crosslinking capabilities, and modified surface characteristics.
Integration into Vinyl Acrylic Latex Systems
This compound can be incorporated into vinyl acrylic latex systems through emulsion polymerization. paint.org This process typically involves a semi-continuous batch process to ensure a balance in the reactivity of the comonomers. paint.org The resulting silylated vinyl acrylic latexes contain alkoxysilane functionalities that can undergo hydrolysis and condensation reactions, leading to crosslinking. paint.org
The copolymerization of vinyl acetate (B1210297) with vinylsilanes, including those with hydrolyzable groups like this compound, has been explored to produce latex polymers for coatings and paints. google.com The presence of the silane in the polymer backbone allows for the formation of crosslinked films upon drying, which enhances the properties of the final coating. google.com The ratio of vinyl acetate to the silane monomer is a critical parameter that governs the properties of the resulting latex. google.com
Copolymerization with Ethylenically Unsaturated Monomers
This compound can be copolymerized with a wide range of ethylenically unsaturated monomers. google.com These monomers possess a carbon-carbon double bond that is susceptible to polymerization. Examples of such monomers include styrene (B11656), methyl methacrylate, and various acrylates. google.comresearchgate.net
Systematic studies on the radical copolymerization of various alkoxyvinylsilanes, including this compound, with styrene have been conducted to understand their reactivity ratios. researchgate.net The monomer reactivity ratios provide insight into the tendency of each monomer to add to a growing polymer chain, which in turn determines the composition and structure of the final copolymer. Research has indicated that in these copolymerizations, the vinylsilanes participate via a vinyl-type polymerization mechanism. researchgate.net
Kinetic and Thermodynamic Aspects of this compound Polymerization
The polymerization of any monomer is governed by both kinetic and thermodynamic factors. For a polymerization reaction to be feasible, the change in Gibbs free energy (ΔGp) must be negative. wiley-vch.de The thermodynamics of polymerization are influenced by the enthalpy (ΔHp) and entropy (ΔSp) of the reaction. The polymerization of many cyclic monomers is driven by the relief of ring strain. wiley-vch.de While vinylsilanes are not cyclic, the conversion of a double bond into two single bonds is an enthalpically favorable process.
The kinetics of radical polymerization are complex and involve initiation, propagation, and termination steps. researchgate.net The rate of polymerization is dependent on the concentrations of the monomer and the initiator, as well as the rate coefficients for each of these steps. The termination rate constant, in particular, can be influenced by factors such as the viscosity of the reaction medium and the thermodynamic quality of the solvent. researchgate.net
The ceiling temperature (Tc) is a critical thermodynamic parameter that represents the temperature at which the rate of polymerization equals the rate of depolymerization. osti.gov Above the ceiling temperature, polymerization is not thermodynamically favorable. For most common monomers, the ceiling temperature is well above typical polymerization temperatures. wiley-vch.de
Table 1: Factors Influencing Polymerization Kinetics and Thermodynamics
| Factor | Influence on Kinetics | Influence on Thermodynamics |
| Monomer Concentration | Affects the rate of propagation. | Influences the equilibrium position. osti.gov |
| Initiator Concentration | Determines the rate of initiation. | No direct influence. |
| Temperature | Affects the rates of initiation, propagation, and termination. researchgate.net | Affects the Gibbs free energy and the ceiling temperature. wiley-vch.de |
| Solvent | Can affect the termination rate constant. researchgate.net | Can influence the Gibbs free energy of polymerization. wiley-vch.de |
| Pressure | Can influence reaction rates. | Can affect the equilibrium position. |
This compound as a Crosslinking Agent in Polymer Networks
One of the most valuable applications of this compound in polymer science is its function as a crosslinking agent. paint.orglohtragon.com Crosslinking is the process of forming chemical bonds between polymer chains, which results in a three-dimensional network structure. rjpdft.comspecialchem.com This network structure significantly enhances the mechanical strength, thermal stability, and chemical resistance of the polymer. lohtragon.comspecialchem.com
Siloxane Crosslinkage in Polymer Films
The isobutoxy groups of this compound are hydrolyzable. In the presence of moisture, these groups can hydrolyze to form silanol (B1196071) (Si-OH) groups. paint.org These silanol groups are reactive and can undergo condensation reactions with other silanol groups to form stable siloxane (Si-O-Si) bonds. paint.orgrsc.org This process of hydrolysis and condensation leads to the formation of a crosslinked network within the polymer matrix. paint.org
This crosslinking mechanism is particularly important in the curing of coatings and adhesives. paint.org For example, in silylated acrylic polymers, the formation of siloxane crosslinks upon exposure to ambient moisture contributes to increased modulus and toughness of the polymer film. paint.org The extent of siloxane crosslinking can be monitored using techniques such as solid-state 29Si NMR. paint.org The formation of these crosslinks can transform a thermoplastic material into a thermoset, which exhibits improved durability and resistance to solvents. specialchem.com
Influence on Network Formation and Crosslinking Density
The incorporation of this compound into polymer chains significantly influences the final network structure and crosslinking density of the material. As a trifunctional silane, it possesses a vinyl group capable of participating in polymerization and three isobutoxy groups that can undergo hydrolysis and condensation reactions to form siloxane bonds (Si-O-Si), leading to a three-dimensional crosslinked network.
The extent and nature of this network formation are critical in determining the polymer's mechanical, thermal, and chemical properties. The crosslinking process, primarily driven by the hydrolysis and condensation of the isobutoxy groups, is a key feature of polymers modified with this compound. This process can be initiated by the presence of moisture and is often accelerated by catalysts.
The structure of the resulting polymer network is influenced by several factors. The concentration of this compound in the polymer is a primary determinant of the crosslink density; higher concentrations generally lead to a more densely crosslinked network. The reaction conditions during polymerization and curing, such as temperature and the presence of moisture and catalysts, also play a crucial role in the rate and extent of the crosslinking reactions.
In copolymerization, the reactivity of the vinyl group of this compound relative to other monomers affects its distribution along the polymer backbone. This, in turn, influences the spatial distribution of the subsequent crosslinks. For instance, in copolymerization with monomers like ethylene (B1197577), the vinylsilane can be incorporated into the polyethylene (B3416737) backbone. The subsequent moisture-curing step then creates a crosslinked polyethylene (PEX) with enhanced properties. The bulky isobutoxy groups can influence the reaction kinetics, with larger alkoxy groups generally leading to slower hydrolysis and condensation rates compared to smaller groups like methoxy (B1213986) or ethoxy. This can provide better control over the curing process.
The formation of a crosslinked network imparts several beneficial properties to the polymer. These include improved tensile strength, impact resistance, and thermal stability. The siloxane bridges formed are less rigid than the carbon-carbon bonds created by some other crosslinking methods, which can result in a more flexible and tougher material.
| Parameter | Influence on Network Formation and Crosslinking Density |
| Concentration of this compound | Higher concentration leads to a higher potential crosslink density, resulting in a more rigid and robust network. |
| Moisture Availability | Essential for the hydrolysis of isobutoxy groups, which is the initial step for crosslink formation. Higher humidity can accelerate the curing process. |
| Catalyst Presence | Catalysts, such as tin compounds, significantly accelerate the hydrolysis and condensation reactions, leading to faster network formation. |
| Curing Temperature | Increased temperature generally accelerates the crosslinking reactions, leading to a more complete network formation in a shorter time. |
| Copolymer Composition | The reactivity ratio of this compound with comonomers determines its incorporation and distribution, affecting the uniformity of the crosslinked network. |
Further empirical studies and detailed characterization would be necessary to provide precise quantitative relationships between the concentration of this compound and the resulting crosslink density and to fully elucidate its impact on the final properties of various polymer systems.
Triisobutoxyvinylsilane in Sol Gel Chemistry and Hybrid Material Synthesis
Hydrolysis and Condensation Mechanisms of Triisobutoxyvinylsilane in Sol-Gel Processes
The sol-gel process is a wet-chemical technique used to produce solid materials from small molecules, typically metal alkoxides. wikipedia.org For this compound, the process involves two fundamental reactions: hydrolysis and condensation. dtic.mil These reactions convert the precursor molecules into a colloidal solution (sol) and then into a continuous solid network (gel). wikipedia.org
The process begins with the hydrolysis of the isobutoxy groups (-OCH₂CH(CH₃)₂) attached to the silicon atom. In this reaction, the Si-OR bonds are replaced with Si-OH (silanol) groups upon reaction with water. This step is typically catalyzed by either an acid or a base. dtic.milunm.edu
Hydrolysis Reaction: CH₂=CH-Si(OCH₂CH(CH₃)₂)₃ + 3H₂O → CH₂=CH-Si(OH)₃ + 3CH₃CH(CH₃)CH₂OH
Following hydrolysis, the newly formed silanol (B1196071) groups are highly reactive and undergo condensation reactions. This can occur in two ways: a water condensation, where two silanol groups react to form a siloxane bond (Si-O-Si) and a water molecule, or an alcohol condensation, where a silanol group reacts with a remaining isobutoxy group to form a siloxane bond and an isobutanol molecule. unm.eduresearchgate.net
Condensation Reactions: 2 CH₂=CH-Si(OH)₃ → (HO)₂ (CH₂=CH)Si-O-Si(CH₂=CH)(OH)₂ + H₂O CH₂=CH-Si(OH)₃ + CH₂=CH-Si(OCH₂CH(CH₃)₂)₃ → (OCH₂CH(CH₃)₂)₂(CH₂=CH)Si-O-Si(CH₂=CH)(OH)₂ + CH₃CH(CH₃)CH₂OH
These condensation reactions continue, building a progressively larger inorganic polymer network based on Si-O-Si linkages. The vinyl group (CH₂=CH-) typically does not participate in the sol-gel reactions, retaining its chemical identity for subsequent polymerization steps.
The kinetics of the hydrolysis and condensation reactions, and the subsequent gelation time, are influenced by several critical factors. scispace.comsemanticscholar.org Controlling these parameters is essential for tailoring the structure and properties of the final material. semanticscholar.org
pH (Catalyst): The type of catalyst (acid or base) significantly affects the reaction rates. Acidic conditions promote rapid hydrolysis but slower condensation, leading to weakly branched, polymer-like networks. unm.eduresearchgate.net Conversely, basic catalysis results in slower hydrolysis but faster condensation, favoring the formation of more highly branched, colloidal-like particles. unm.edumdpi.com
Water-to-Alkoxide Ratio (R): The molar ratio of water to this compound is a key parameter. A low R value may lead to incomplete hydrolysis, while a high R value can accelerate the reactions but also dilute the reactants. researchgate.net Complete hydrolysis of a trialkoxysilane requires a stoichiometric R value of 3.
Solvent: Due to the frequent immiscibility of water and alkoxide precursors, a mutual solvent, such as an alcohol, is often used as a homogenizing agent. researchgate.net The choice of solvent can influence reaction rates and the solubility of the evolving polymer network. semanticscholar.org
Temperature: Increasing the reaction temperature generally accelerates both hydrolysis and condensation rates, leading to shorter gelation times. semanticscholar.org However, temperature can also affect the final structure; for instance, higher temperatures can sometimes lead to smaller particle sizes but faster gelation. semanticscholar.org
Precursor Structure: The bulky isobutoxy groups in this compound create steric hindrance around the silicon atom, which can slow the rate of hydrolysis compared to less hindered alkoxysilanes like tetramethoxysilane (B109134) (TMOS) or tetraethoxysilane (TEOS). scispace.com
Table 1: Factors Influencing this compound Sol-Gel Kinetics
| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Network Structure |
|---|---|---|---|
| Acid Catalyst (Low pH) | Fast | Slow | Weakly branched, linear or randomly branched polymers |
| Base Catalyst (High pH) | Slow | Fast | Highly branched, discrete colloidal particles |
| Water/Alkoxide Ratio (R) | Increases with R (up to a point) | Increases with R | Affects degree of cross-linking |
| Temperature | Increases with temperature | Increases with temperature | Can influence particle size and porosity |
| Steric Hindrance (Isobutoxy groups) | Slower compared to smaller alkoxy groups | Slower | Can lead to less condensed structures initially |
The formation of a gel is a result of the evolution from discrete oligomers to a single, sample-spanning macromolecule. The molecular interactions driving this process are primarily the covalent siloxane (Si-O-Si) bonds formed during condensation. arxiv.org The structure of this network is not random but is a direct consequence of the reaction kinetics.
Under acid-catalyzed conditions, the slow condensation rate allows for the formation of long, entangled, or lightly cross-linked polymer chains. Gelation occurs when these chains overlap and entangle to an extent that restricts macroscopic flow. unm.edu
In base-catalyzed systems, the faster condensation rate leads to the formation of more compact, highly branched clusters or discrete particles. unm.edu These particles then aggregate to form the gel network, which is often more porous on a larger scale than the dense networks formed under acidic conditions. researchgate.net
In the context of this compound, the resulting network is an inorganic polysiloxane backbone decorated with pendant vinyl groups. These organic groups can influence network formation through van der Waals interactions and by affecting the solubility of the growing polymers in the solvent medium. The resulting three-dimensional structure traps the solvent within its pores, leading to the characteristic solid-like properties of the gel. researchgate.net
Development of Organic-Inorganic Hybrid Materials Utilizing this compound
Organic-inorganic hybrid materials are composites where organic and inorganic components are intimately mixed on a molecular or nanoscale level. mdpi.com this compound is a prime precursor for what are known as Class II hybrids. In these materials, the organic and inorganic phases are linked by strong, durable covalent bonds, which minimizes phase separation and allows for the creation of entirely new materials with unique properties. mdpi.com
The dual functionality of this compound is the key to its utility. The hydrolyzable isobutoxy groups form the inorganic silica-based network, providing rigidity, thermal stability, and hardness. Simultaneously, the non-hydrolyzable vinyl group acts as a site for organic polymerization, introducing properties like flexibility, toughness, and chemical functionality. This combination allows for the design of materials that bridge the property gap between ceramics and plastics. researchgate.net
The design of hybrid materials using this compound is a versatile process that allows for precise control over the final properties. The core principle involves a two-stage curing process.
Inorganic Network Formation: The first stage is the sol-gel reaction (hydrolysis and condensation) of the isobutoxy groups, as described previously. This step builds the foundational silica (B1680970) network. This compound can be co-condensed with other alkoxides, such as TEOS, to modify the cross-link density and mechanical properties of the inorganic phase.
Organic Network Formation: The second stage involves the polymerization of the vinyl groups. This is typically achieved through free-radical polymerization, initiated by thermal or photochemical means. This step creates an organic polymer network (e.g., polyvinyl) that is covalently bonded to and interpenetrates the inorganic network.
The properties of the final hybrid material can be tailored by adjusting several compositional and processing variables:
Cross-linking of the Organic Phase: The extent of polymerization of the vinyl groups determines the properties of the organic network.
Choice of Co-monomers: The vinyl groups can be co-polymerized with other organic monomers (e.g., acrylates, styrenes) to introduce a wide range of additional functionalities.
Table 2: Design Principles for this compound-Based Hybrid Materials
| Design Parameter | Control Mechanism | Effect on Final Properties |
|---|---|---|
| Inorganic Network Density | Ratio of this compound to tetra-functional silanes (e.g., TEOS) | Higher TEOS content increases hardness and rigidity. |
| Organic Functionality | Concentration of this compound | Higher concentration increases flexibility and potential for organic cross-linking. |
| Organic Network Properties | Choice of polymerization initiator (thermal/photo); addition of organic co-monomers | Tailors properties like glass transition temperature, toughness, and refractive index. |
| Porosity and Microstructure | Sol-gel reaction conditions (pH, R-value, solvent); drying method (e.g., supercritical drying for aerogels) | Controls surface area, pore size, and density. |
The structural evolution of a this compound-based hybrid material begins with the formation of the inorganic silica network during the sol-gel process. This creates a nanoporous solid matrix. mdpi.com Subsequent polymerization of the vinyl groups fills this porous structure with an organic polymer, resulting in a dense, interpenetrating polymer network (IPN).
The final microstructure is characterized by an intimate mixing of the two phases at the nanometer scale. researchgate.net This nanoscale co-network prevents the large-scale phase separation that often plagues conventional polymer blends or composites. The structure can be visualized as a continuous inorganic silica framework with covalently attached organic polymer chains weaving through its pores.
Techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM) can be used to investigate the microstructure. researchgate.net The final morphology, including features like porosity and surface area, is heavily dependent on the processing that occurs after gelation, particularly the drying step. Evaporative drying typically leads to significant shrinkage and the formation of a dense solid known as a xerogel. In contrast, supercritical drying can preserve the porous gel structure, resulting in a highly porous, low-density aerogel. wikipedia.orgmdpi.com
Advanced Sol-Gel Processing Techniques for this compound-Based Materials
To further control the structure and enhance the functionality of materials derived from this compound, advanced sol-gel processing techniques can be employed. numberanalytics.comresearchgate.net
Templating: This technique uses a template, such as a surfactant or a block copolymer, to direct the assembly of the sol-gel network. numberanalytics.com For instance, self-assembling surfactant molecules can form micelles, and the silica network forms around them. Subsequent removal of the surfactant template leaves behind a highly ordered, mesoporous material with a controlled pore size and structure. This approach can be used to create hybrid materials with high surface areas for applications in catalysis or sensing.
Photopolymerization and Additive Manufacturing: The presence of the vinyl group makes this compound-based sols suitable for photopolymerization. By including a photoinitiator in the sol, the organic network can be rapidly cured using UV light. This opens the door for advanced manufacturing techniques like vat photopolymerization (a form of 3D printing), enabling the fabrication of complex, three-dimensional hybrid objects with high precision. researchgate.net
Sono-Ormosils: The application of ultrasound (sonocatalysis) during the sol-gel process can accelerate the reactions and lead to materials with different microstructures. This technique can produce finely dispersed, nanostructured organically modified silicates (Ormosils).
Pechini Process: While more common for incorporating metal oxides, the principles of the Pechini process can be adapted for complex hybrids. This method uses a chelating agent, like citric acid, and a polyol, like ethylene (B1197577) glycol, to form a polyester (B1180765) network that entraps the precursors, ensuring a high degree of homogeneity in multi-component systems. wikipedia.org
These advanced methods provide powerful tools for creating a new generation of this compound-based hybrid materials with precisely engineered architectures and functionalities for a wide array of technological applications.
Surface Modification and Interfacial Science with Triisobutoxyvinylsilane
Grafting and Immobilization of Triisobutoxyvinylsilane onto Substrates.nih.govuchicago.edu
The process of chemically attaching this compound onto a substrate is known as grafting or immobilization. nih.govnih.gov This surface modification technique is fundamental to harnessing the benefits of this silane (B1218182) for various applications. biomaterials.orggsconlinepress.com The effectiveness of the grafting process is contingent on several factors, including the nature of the substrate, the reaction conditions, and the specific chemistry of the silane. nih.gov
Mechanisms of Silane Coupling and Adhesion at Interfaces.nanoscience.com
The primary mechanism by which this compound and other similar silanes adhere to inorganic substrates involves a series of hydrolysis and condensation reactions. gelest.comdtic.mil Initially, the isobutoxy groups of the silane undergo hydrolysis in the presence of water to form reactive silanol (B1196071) groups (Si-OH). gelest.com These silanol groups can then condense with hydroxyl groups present on the surface of many inorganic materials, such as glass, metal oxides, and silica (B1680970), forming stable covalent siloxane bonds (Si-O-Substrate). gelest.combohrium.com
Simultaneously, the silanol groups can also undergo self-condensation, forming a cross-linked polysiloxane network on the substrate surface. gelest.com This network provides a durable and robust interlayer. The vinyl functional group of the this compound molecule remains available to react with an organic matrix, such as a polymer resin, through mechanisms like radical polymerization. shinetsusilicone-global.com This dual reactivity allows the silane to act as a true coupling agent, bridging the inorganic and organic phases and promoting adhesion. specialchem.comspecialchem.com
Covalent Bonding: The formation of strong, durable chemical bonds at the interface is a key contributor to adhesion. specialchem.com
Interpenetrating Networks: The silane can form a network that interlocks with the polymer matrix, providing mechanical anchoring.
Improved Wetting: The silane layer can modify the surface energy of the substrate, leading to better wetting by the organic polymer and a larger contact area for adhesion.
Strategies for Surface Functionalization.nih.govmdpi.comnih.govrsc.org
Several strategies can be employed to functionalize surfaces with this compound, each offering distinct advantages depending on the desired outcome and the nature of the substrate. mdpi.comnih.govrsc.orgrsc.org
Solution Deposition: This is the most common method, where the substrate is immersed in or coated with a solution of this compound, typically in an alcohol-water mixture. gelest.com The concentration of the silane, the pH of the solution, the reaction time, and the temperature are critical parameters that influence the thickness and quality of the grafted layer. nih.govdtic.mil
Vapor Phase Deposition: In this technique, the substrate is exposed to the vapor of the silane at an elevated temperature. uchicago.edu This method can produce very thin and uniform monolayers and is particularly suitable for complex geometries. uchicago.edu
Integral Blending: For composite materials, this compound can be directly added to the polymer matrix before or during processing. shinetsusilicone-global.com The silane then migrates to the interface with the inorganic filler to perform its coupling function. specialchem.com
The choice of functionalization strategy depends on the specific application requirements, such as the desired thickness of the silane layer, the level of control over the surface chemistry, and the processing conditions of the final material. mdpi.com
Enhancement of Interfacial Adhesion using this compound Interlayers.nanoscience.comacs.org
Research has demonstrated the effectiveness of silane interlayers in improving the durability and performance of various systems. For instance, in the context of coatings, a this compound interlayer can improve resistance to moisture, chemicals, and mechanical stress, thereby extending the service life of the coated product. evonik.comsinosil.com In adhesive bonding, the use of a silane primer can lead to a substantial increase in bond strength and a reduction in the likelihood of adhesive failure at the interface. specialchem.com
Role in Composite Material Interfacial Reinforcement.researchgate.net
By treating the filler with this compound, a strong covalent bond is formed between the filler surface and the silane. The vinyl group of the silane can then co-react with the polymer matrix during curing, effectively "stitching" the filler to the matrix at a molecular level. This enhanced interfacial bonding leads to:
Improved Stress Transfer: More efficient transfer of applied stress from the weaker polymer matrix to the stronger reinforcing filler.
Increased Strength and Stiffness: The composite material exhibits higher tensile strength, flexural strength, and modulus.
Enhanced Durability: Improved resistance to environmental factors such as moisture and temperature fluctuations, which can degrade the interface over time.
The table below summarizes the effect of silane treatment on the mechanical properties of a hypothetical glass fiber-reinforced polymer composite.
| Property | Untreated Fibers | This compound Treated Fibers |
| Tensile Strength (MPa) | 350 | 550 |
| Flexural Modulus (GPa) | 18 | 25 |
| Interlaminar Shear Strength (MPa) | 25 | 45 |
This is an interactive table. Click on the headers to explore the data.
Advanced Characterization Methodologies for Modified Surfaces.nih.govresearchgate.netresearchgate.net
A suite of advanced surface-sensitive techniques is employed to characterize surfaces modified with this compound and to understand the structure and chemistry of the resulting interlayer. nih.govresearchgate.netresearchgate.net These methods provide crucial insights into the effectiveness of the surface treatment.
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for determining the elemental composition and chemical state of the atoms on a surface. bohrium.comresearchgate.netresearchgate.netmdpi.comnih.gov It can confirm the presence of silicon from the silane on the substrate and provide information about the formation of Si-O-Substrate and Si-O-Si bonds. mdpi.comnih.gov
Contact Angle Goniometry: This technique measures the contact angle of a liquid droplet on a surface, which provides information about the surface energy and wettability. nanoscience.comillinois.eduindustrialphysics.combrighton-science.comdataphysics-instruments.com A change in the contact angle after silane treatment indicates a successful modification of the surface properties. bohrium.com
Atomic Force Microscopy (AFM): AFM is used to visualize the topography of the modified surface at the nanoscale. uchicago.eduacs.orgresearchgate.netbioforcenano.com It can reveal the uniformity of the silane coating and the presence of any aggregates or domains. uchicago.eduresearchgate.net
Fourier Transform Infrared Spectroscopy (FTIR): FTIR can identify the chemical bonds present on the surface. In the context of this compound modification, it can detect the disappearance of silanol groups and the formation of siloxane bonds, as well as the presence of the vinyl group. researchgate.netresearchgate.net
The table below provides a summary of the information that can be obtained from these characterization techniques.
| Technique | Information Obtained |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical bonding states (e.g., Si-O-Si, Si-C). researchgate.netresearchgate.netmdpi.comnih.gov |
| Contact Angle Goniometry | Surface energy, wettability, hydrophobicity/hydrophilicity. nanoscience.comillinois.eduindustrialphysics.combrighton-science.comdataphysics-instruments.com |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, layer uniformity. uchicago.eduacs.orgresearchgate.netbioforcenano.com |
| Fourier Transform Infrared Spectroscopy (FTIR) | Presence of functional groups (e.g., Si-O-Si, C=C), reaction monitoring. researchgate.netresearchgate.net |
This is an interactive table. Click on the headers to explore the data.
By combining the insights from these advanced characterization methods, a comprehensive understanding of the structure-property relationships of this compound-modified surfaces can be achieved, enabling the rational design of interfaces with tailored properties for a wide array of applications.
Advanced Applications of Triisobutoxyvinylsilane in Materials Engineering
Protective Coatings and Films
In the realm of protective coatings, Triisobutoxyvinylsilane is utilized to significantly improve the durability and functionality of coating systems. It contributes to both corrosion resistance and adhesion, critical properties for long-lasting protection of substrates.
Silane-based coatings provide an effective barrier against corrosion, a natural electrochemical process that degrades metals in the presence of an electrolyte, such as moisture and salts. petrosync.comtotalmateria.com The corrosion of steel, for instance, requires water, oxygen, and ions. totalmateria.com Protective coatings aim to disrupt this process through several mechanisms, including forming a physical barrier, offering sacrificial protection, and providing self-healing properties. ijcsi.pro
The key mechanisms by which silane-based coatings, incorporating compounds like this compound, offer corrosion protection are:
Barrier Formation : The primary mechanism is the creation of a dense, cross-linked siloxane film on the metal surface. tribology.rs This film physically blocks corrosive agents like water, oxygen, and chlorides from reaching the substrate. totalmateria.comijcsi.pro
Improved Adhesion : By forming covalent bonds with the substrate, the silane (B1218182) layer enhances the adhesion of the entire coating system. This prevents delamination and the ingress of corrosive species at the coating-substrate interface.
Passivation : Some inhibitors work by forming a protective oxide layer on the metal surface, a process known as passivation. tribology.rsinspenet.com Silane treatments can contribute to the stability of this passive layer.
| Corrosion Protection Mechanism | Description |
| Anodic Inhibition | Formation of a protective film on anodic sites of the metal, preventing metal dissolution. Compounds like chromates and phosphates are typical anodic inhibitors. tribology.rsinspenet.com |
| Cathodic Inhibition | Slowing of the corrosion reaction by reducing the rate of reduction reactions at the cathode, often by limiting the oxygen supply or forming precipitates. tribology.rsinspenet.com |
| Mixed Inhibition | Provides both anodic and cathodic protection. inspenet.com |
| Barrier Mechanism | Formation of a physical barrier that isolates the metal from its corrosive environment. Silane coatings excel in this mechanism. totalmateria.comtribology.rs |
Adhesion is a critical factor for the performance and longevity of multilayer coating systems, which are used in applications ranging from automotive paints to aerospace alloys. polymerinnovationblog.comgoogle.com Adhesion promoters are chemical substances that enhance the bond between a coating and a substrate or between different coating layers. polymerinnovationblog.comspecialchem.com Organofunctional silanes, including this compound, are highly effective adhesion promoters because they can form durable chemical bonds between dissimilar materials, such as inorganic substrates and organic polymer coatings. specialchem.comevonik.com
The mechanism of adhesion promotion by this compound in a multilayer system can be described in two steps:
Reaction with the Inorganic Substrate : The isobutoxy groups on the silicon atom hydrolyze to silanols. These silanols then react with hydroxyl groups on the surface of inorganic materials like glass, aluminum, or steel, forming strong covalent M-O-Si bonds (where M is the substrate atom). polymerinnovationblog.com
Reaction with the Organic Coating : The vinyl functional group of the silane is available to co-react or entangle with the organic polymer matrix of the primer or topcoat during the curing process. nih.gov This creates a strong covalent or interpenetrating network link between the silane layer and the subsequent organic layer.
This dual functionality creates a robust chemical bridge at the interface, significantly improving the adhesion and durability of the coating system. evonik.com This enhanced adhesion prevents issues like peeling, blistering, and delamination, especially under harsh environmental conditions. specialchem.com Research has demonstrated the utility of organosilane adhesion promoters in developing environmentally friendly solutions for multilayer coating applications, such as heat-shrinkable sleeves (HSS). mitacs.ca
Specialized Composite Materials
This compound is also a key component in the fabrication of advanced composite materials, where it serves to improve the interaction between the matrix and the reinforcement phase. Composites are engineered materials made from two or more constituent materials with significantly different physical or chemical properties which remain separate and distinct at the macroscopic or microscopic level within the finished structure. wjarr.com
Polymer matrix composites (PMCs) consist of a polymer resin as the matrix, reinforced with fibers (like carbon or glass) or particulates. researchgate.net The performance of these composites is highly dependent on the interfacial adhesion between the polymer matrix and the reinforcement material. aijr.org Poor adhesion at the interface can lead to premature failure of the composite under stress. aijr.org
This compound acts as a coupling agent to enhance these interfacial properties. When applied to the surface of the reinforcement (e.g., glass fibers), the silane's isobutoxy groups react with the surface hydroxyls of the fiber. The vinyl group then becomes available to form covalent bonds with the polymer matrix during polymerization or cross-linking. nih.gov This creates a strong and durable bond at the fiber-matrix interface, allowing for efficient stress transfer from the matrix to the reinforcement. nih.gov
Research Findings on Interfacial Property Enhancement:
Studies on similar silane coupling agents have shown significant improvements in the mechanical properties of composites. For example, treating carbon fibers with an amino-functional silane was found to dramatically increase the interfacial shear strength (IFSS) in composites. nih.gov A similar principle applies to this compound, where the vinyl group can react with polymer matrices like polyethylene (B3416737) or epoxy resins (when a suitable initiator is present).
| Property | Effect of Silane Coupling Agent | Reason |
| Interfacial Shear Strength (IFSS) | Increased | Covalent bonding between fiber, silane, and matrix allows for effective stress transfer. nih.govmdpi.com |
| Tensile Strength | Increased | Improved stress transfer from the matrix to the stronger reinforcement fibers. researchgate.net |
| Flexural Strength | Increased | Enhanced bonding prevents delamination between layers under bending loads. mdpi.com |
| Moisture Resistance | Improved | The hydrophobic siloxane network at the interface prevents water from weakening the bond. specialchem.com |
Ceramic matrix composites (CMCs) are comprised of a ceramic matrix reinforced with fibers, particles, or whiskers to enhance fracture toughness. mdpi.comresearchgate.net The primary motivation for developing CMCs was to overcome the inherent brittleness of monolithic ceramics. researchgate.net Nanocomposites are a class of CMCs where at least one of the phases has a dimension of less than 100 nm. nih.gov
In these materials, uniform dispersion of the reinforcement phase within the matrix is crucial for achieving the desired properties. This compound can be used to surface-modify nano-sized ceramic particles (e.g., silica (B1680970), alumina). This surface treatment serves two main purposes:
Improved Dispersion : The organic groups on the silane-treated nanoparticles make them more compatible with the surrounding matrix precursor or solvent, preventing agglomeration and leading to a more uniform distribution. nih.gov
Enhanced Interfacial Bonding : The silane can form bonds with both the nanoparticle reinforcement and the ceramic matrix as it forms during processes like sol-gel synthesis, potentially improving the load transfer between the two phases. northumbria.ac.uk
While direct research on this compound in CMCs is specific, the principles of using silanes to modify filler surfaces are well-established in composite science. northumbria.ac.uk The use of silanes can lead to improvements in mechanical properties such as hardness, fracture toughness, and flexural strength of the final ceramic composite. northumbria.ac.uk
Novel Applications in Optoelectronic and Energy Materials
The unique properties of organosilanes are being explored for novel applications in the fields of optoelectronics and energy. Polymer-based materials are increasingly used in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors due to their processability and tunable properties. mdpi.com
This compound can be incorporated into these advanced materials through several routes:
Surface Modification : It can be used to treat the surfaces of conductive or semiconductive substrates (like indium tin oxide, ITO) to improve the adhesion and ordering of subsequent organic layers, potentially enhancing device efficiency and lifetime.
Sol-Gel Derived Hybrid Materials : this compound can be a precursor in sol-gel processes to create organic-inorganic hybrid materials. google.com These materials can be engineered to have specific refractive indices, dielectric constants, or transparency, making them suitable for use as encapsulation layers, anti-reflective coatings, or host matrices for active electronic components. mdpi.com
Cross-linking Agent : The vinyl group can participate in polymerization reactions to form cross-linked dielectric layers or encapsulants, offering good thermal stability and environmental protection for sensitive optoelectronic devices.
While this area of application is still emerging, the fundamental chemistry of this compound offers a versatile platform for creating next-generation materials for the optoelectronics and energy sectors.
Advanced Analytical Characterization of Triisobutoxyvinylsilane and Its Derived Materials
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure and functional groups present in triisobutoxyvinylsilane and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁹Si NMR for crosslinking assessment)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organosilicon compounds. In particular, ²⁹Si NMR provides detailed information about the local chemical environment of the silicon atom, making it invaluable for assessing the hydrolysis and condensation reactions that lead to crosslinking.
The chemical shift of the silicon-29 (B1244352) nucleus is highly sensitive to the number and type of substituents attached to it. For pure trialkoxysilanes, a single sharp peak is typically observed. researchgate.net The hydrolysis of the isobutoxy groups and subsequent condensation to form siloxane (Si-O-Si) bonds result in significant changes in the ²⁹Si NMR spectrum. A classical "T" notation is used to describe the different silicate (B1173343) species, where the superscript indicates the number of bridging oxygen atoms. tudublin.ie
| Notation | Description | Typical ²⁹Si Chemical Shift Range (ppm) |
| T⁰ | Monomeric silane (B1218182), Si(OR)₃R' | Varies with R and R' |
| T¹ | Silane with one Si-O-Si bond | -46 to -47.5 osti.gov |
| T² | Silane with two Si-O-Si bonds | Further downfield from T¹ |
| T³ | Fully condensed silane with three Si-O-Si bonds | Furthest downfield |
This table provides a generalized view of the T notation and associated chemical shifts for trialkoxysilanes.
The degree of condensation can be monitored by observing the decrease in the intensity of the T⁰ peak and the appearance and growth of the T¹, T², and T³ peaks. tudublin.ie The chemical shifts are referenced to an external standard, commonly tetramethylsilane (B1202638) (TMS). tudublin.ie It is important to note that experimental conditions, such as the solvent, can influence the chemical shifts, necessitating consistent analysis conditions for comparative studies.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. intertek.comphotometrics.netsavemyexams.com These methods are essential for confirming the structure of this compound and for tracking the chemical changes that occur during polymerization and surface treatment. nih.gov
In the IR spectrum of this compound, characteristic absorption bands for the vinyl group (C=C stretch, =C-H stretch, and =C-H bend) and the isobutoxy groups (C-O stretch, C-H stretch) are observed. libretexts.orglibretexts.org The formation of siloxane bonds (Si-O-Si) during hydrolysis and condensation gives rise to a strong, broad absorption band, which is a key indicator of crosslinking. mdpi.com
Raman spectroscopy is also highly effective for analyzing silanes. rsc.org It is particularly useful for detecting the Si-OH (silanol) groups that are intermediates in the condensation process. nih.gov The vinyl C=C stretching vibration also gives a strong and characteristic Raman signal. researchgate.net
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| C-H (alkane) | Stretch | 2850-3000 libretexts.org | |
| C=C (vinyl) | Stretch | 1640-1680 libretexts.org | Strong |
| =C-H (vinyl) | Stretch | 3000-3100 libretexts.org | |
| C-O | Stretch | 1000-1300 | |
| Si-O-C | Stretch | 1080-1100 | |
| Si-O-Si | Asymmetric Stretch | 1000-1100 (broad) mdpi.com | |
| O-H (silanol) | Stretch | ~3200-3700 (broad) |
This table presents a summary of characteristic vibrational frequencies for functional groups relevant to this compound.
The combination of IR and Raman spectroscopy provides a comprehensive picture of the functional groups present, allowing for the confirmation of the initial silane structure and the monitoring of its transformation into a crosslinked network. nih.govcam.ac.uk
Chromatographic Separation and Identification Methods
Chromatographic techniques are essential for separating complex mixtures and identifying the individual components. For this compound and its derived materials, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are particularly valuable. gcms.czbac-lac.gc.ca
Gas chromatography is well-suited for the analysis of volatile compounds like silane coupling agents. gcms.cz It can be used to assess the purity of the this compound monomer and to identify any byproducts from its synthesis. scispace.com HPLC is another powerful separation technique that can be applied to the analysis of silanes and their reaction products, including oligomeric species formed during the initial stages of condensation. sielc.comresearchgate.netelsevierpure.com Different stationary phases, such as reverse-phase columns, can be employed depending on the polarity of the analytes. sielc.com
| Technique | Application | Typical Column/Stationary Phase | Detection Method |
| Gas Chromatography (GC) | Purity analysis of monomer, identification of volatile byproducts | FactorFour VF-200ms gcms.cz | Flame Ionization Detector (FID), Mass Spectrometry (MS) gcms.cz |
| High-Performance Liquid Chromatography (HPLC) | Analysis of monomer, oligomers, and reaction mixtures | Reverse-phase (e.g., C18), Newcrom R1 sielc.com | UV-Vis, Mass Spectrometry (MS) researchgate.net |
This table outlines the common chromatographic methods used for the analysis of this compound.
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the elucidation of molecular structures. When coupled with a separation technique like gas chromatography (GC-MS), it becomes a powerful tool for the analysis of complex mixtures. rsc.orgmdpi.comresearchgate.net
GC-MS is frequently used to identify the products of reactions involving vinylsilanes. mdpi.com The mass spectrum of a compound provides a unique fragmentation pattern that can be used as a "fingerprint" for identification. This is particularly useful for confirming the structure of reaction products and for identifying impurities. researchgate.net
Advanced Microscopy and Imaging for Morphological and Structural Analysis
Advanced microscopy techniques are employed to visualize the surface morphology and structure of materials derived from this compound, especially when it is used as a coating or a surface modifier. researchgate.netunivaq.it Scanning electron microscopy (SEM) and atomic force microscopy (AFM) are two of the most common high-resolution surface investigation techniques. wiley.comresearchgate.net
SEM provides images of the surface topography with high magnification, revealing details about the uniformity and texture of a silane-based coating. nih.gov It can be used to observe changes in surface morphology after treatment with this compound. univaq.it
AFM, on the other hand, can provide three-dimensional surface profiles at the nanometer scale. fiveable.me It is used to measure surface roughness and to visualize the fine details of the coating structure. mdpi.comnih.govmdpi.com AFM can be operated in different modes, such as tapping mode, to minimize damage to soft samples like polymer coatings. researchgate.net
| Technique | Information Obtained | Application to this compound Materials |
| Scanning Electron Microscopy (SEM) | Surface topography, morphology, microstructure | Imaging of silane coatings on substrates, assessing coating uniformity and defects univaq.itnih.gov |
| Atomic Force Microscopy (AFM) | 3D surface profile, roughness, nanostructure | Quantitative measurement of surface roughness, imaging of polymer network structure at the nanoscale mdpi.commdpi.comlongdom.org |
This table compares the applications of SEM and AFM in the characterization of materials derived from this compound.
Thermal Analysis Techniques in Polymer and Hybrid Systems
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. cadence.comnumberanalytics.comintertek.comazom.com For polymers and hybrid systems derived from this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are particularly important for evaluating their thermal stability and transitions. dtu.dkisterre.frpsu.eduopenaccessjournals.comresearchgate.net
TGA measures the change in mass of a sample as it is heated at a controlled rate. universallab.org This information is used to determine the thermal stability of the material and to study its decomposition behavior. numberanalytics.com For example, TGA can reveal the temperature at which the polymer begins to degrade and can provide information about the composition of the material, such as the amount of inorganic filler in a composite. intertek.com
DSC measures the heat flow into or out of a sample as it is heated or cooled. universallab.org It is used to detect thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). azom.com These transitions are critical for understanding the processing and performance characteristics of the polymer. The Tg, for instance, indicates the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state. intertek.com
| Technique | Property Measured | Information Gained for this compound-based Polymers |
| Thermogravimetric Analysis (TGA) | Mass change vs. temperature universallab.org | Thermal stability, decomposition temperature, composition of composites numberanalytics.comintertek.com |
| Differential Scanning Calorimetry (DSC) | Heat flow vs. temperature universallab.org | Glass transition temperature (Tg), melting point (Tm), crystallization behavior azom.com |
This table summarizes the key thermal analysis techniques and their applications for polymers containing this compound.
The study of the thermal decomposition of xerogels prepared from vinylsilanes, using TGA in conjunction with IR spectroscopy of the cured materials at different temperatures, has demonstrated the effect of heat on the condensation process and the decomposition of the vinyl group. nih.gov
Computational Chemistry and Theoretical Modeling of Triisobutoxyvinylsilane Systems
Molecular Dynamics Simulations of Hydrolysis and Condensation Processes
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD can reveal the time evolution of molecular processes, such as the hydrolysis and condensation of alkoxysilanes. d-nb.infofrontiersin.org
The initial steps of the sol-gel process involving triisobutoxyvinylsilane—hydrolysis of the isobutoxy groups and the subsequent condensation of the resulting silanol (B1196071) groups—can be modeled using MD simulations. These simulations typically involve a simulation box containing this compound, water molecules, and a catalyst (acid or base) in an appropriate solvent. d-nb.info The general mechanism involves the step-wise replacement of -OR groups with -OH groups, followed by the formation of Si-O-Si linkages. uni-saarland.de
Research on analogous systems, such as hydrolyzed polyacrylamide, demonstrates how MD simulations can elucidate the interactions between functional groups and surfaces. mdpi.com In the case of this compound, simulations can track the diffusion of reactants, the frequency of reactive encounters, and the conformational changes in the molecule as it hydrolyzes and begins to oligomerize. mdpi.comfrontiersin.org The simulations can reveal how the growing oligomers arrange themselves and interact with their environment. mdpi.com
Table 1: Illustrative MD Simulation Data for the Hydrolysis of this compound
| Simulation Time (ps) | Reactant (%) | Monohydrolyzed (%) | Dihydrolyzed (%) | Trihydrolyzed (%) | Dimer (%) |
| 0 | 100.0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 500 | 75.2 | 22.1 | 2.5 | 0.2 | 0.0 |
| 1000 | 54.9 | 35.8 | 8.3 | 0.9 | 0.1 |
| 2000 | 28.3 | 45.1 | 19.4 | 5.2 | 2.0 |
| 5000 | 5.7 | 30.6 | 35.5 | 18.7 | 9.5 |
Note: This table presents hypothetical data based on established principles of silane (B1218182) hydrolysis kinetics to illustrate the type of information obtainable from MD simulations. The actual rates depend on specific conditions like temperature, catalyst, and concentrations. d-nb.info
Density Functional Theory (DFT) Calculations for Reactivity and Interfacial Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgcomputabio.com It is a highly effective tool for predicting molecular geometries, reaction energies, and various reactivity descriptors. computabio.comunimib.it
For this compound, DFT calculations can elucidate the reactivity of different sites within the molecule. The vinyl group and the silicon center are the primary sites for reaction. Conceptual DFT provides a framework for quantifying reactivity through indices such as electrophilicity and nucleophilicity, which can be calculated to predict how the molecule will interact with other reagents. mdpi.com For instance, DFT can be used to analyze the frontier molecular orbitals (HOMO and LUMO) to identify the centers for electrophilic and nucleophilic attack. ncsu.edu Studies on other vinylsilanes have used DFT to predict relative reactivities in reactions like Diels-Alder cycloadditions. researchgate.net
When this compound is used as a coupling agent, its interaction with substrate surfaces is critical. DFT simulations can model the adsorption of the silane molecule and its hydrolyzed derivatives (silanols) onto surfaces like silica (B1680970) or cellulose. ncsu.edu These calculations can determine the most stable adsorption geometries, binding energies, and the nature of the chemical bonds formed between the silane and the surface. Analysis of the differential charge density can reveal the extent of electron transfer between the molecule and the substrate, highlighting the formation of covalent or hydrogen bonds. researchgate.net
Table 2: Hypothetical DFT-Calculated Reactivity Indices and Interfacial Properties
| Parameter | Value | Description |
| Reactivity Indices | ||
| Electrophilicity Index (ω) of Si atom | 0.95 | Indicates the susceptibility of the silicon atom to nucleophilic attack, which initiates hydrolysis. mdpi.com |
| Nucleophilicity Index (N) of Vinyl C=C | 2.15 | Suggests the ability of the vinyl group's double bond to act as a nucleophile in polymerization reactions. mdpi.com |
| Interfacial Interactions (on a Silica Surface) | ||
| Binding Energy (this compound) | -25 kcal/mol | Physisorption energy driven by van der Waals forces and weak hydrogen bonds. |
| Binding Energy (Trihydroxysilylvinylsilane) | -85 kcal/mol | Chemisorption energy indicating the formation of strong hydrogen bonds and incipient covalent Si-O-Substrate bonds. ncsu.edu |
| Si-Osurface bond distance | 1.75 Å | The calculated bond length for the covalent linkage formed after condensation with surface hydroxyl groups. ncsu.edu |
Note: This table contains illustrative data derived from the principles of DFT applied to similar organosilane systems. mdpi.comncsu.eduresearchgate.net
Predictive Modeling of Polymerization and Crosslinking Kinetics
Predicting the evolution of a polymer network from monomers like this compound is a complex challenge due to the vast number of possible connections. arxiv.org Predictive modeling combines theoretical principles with computational algorithms to simulate the polymerization process and forecast the properties of the resulting material. mdpi.com
One approach involves graph-network-based algorithms that simulate polymerization by connecting monomer units in a simulation box. arxiv.org This process starts with placing monomers, often using software like PACKMOL, and then iteratively forming bonds based on reaction probabilities. arxiv.org These probabilities can be derived from the reactivity of different functional groups, as calculated by DFT. This methodology allows for the prediction of key network properties such as the degree of polymerization, crosslink density, and the onset of gelation. arxiv.org
Furthermore, machine learning and Quantitative Structure-Property Relationship (QSPR) models are increasingly used to predict the macroscopic properties of polymers. mdpi.comnih.gov By training a model on a dataset of polymers with known properties, it becomes possible to predict properties for new structures. easychair.orgstmjournals.com For a polymer derived from this compound, descriptors representing its molecular structure (e.g., atom counts, connectivity indices, electronic properties from DFT) can be used as input to predict performance metrics like tensile strength, glass transition temperature, or refractive index. nih.gov Boosting algorithms like XGBoost have proven effective for such predictions, handling the complex, non-linear relationships often found in polymer science. mdpi.com
Table 3: Example of a QSPR Model for Predicting a Polymer Property
| Molecular Descriptor | Descriptor Value | Predicted Property (e.g., Glass Transition Temp.) |
| Molecular Weight of Monomer | 290.5 g/mol | 125 °C |
| Number of Rotatable Bonds | 9 | |
| Topological Polar Surface Area | 27.69 Ų | |
| Vinyl Group Presence (Binary) | 1 | |
| Crosslink Density (Simulated) | 0.85 |
Note: This table illustrates a QSPR approach. The predicted property is the output of a model trained on descriptors from a library of different polymer structures. nih.gov
Q & A
Q. What are the standard analytical methods for characterizing the purity and structural integrity of Triisobutoxyvinylsilane?
Methodological Answer:
- Use nuclear magnetic resonance (NMR) to confirm molecular structure and detect impurities, comparing spectra with reference standards .
- Employ gas chromatography-mass spectrometry (GC-MS) for volatile impurity analysis, ensuring calibration with certified standards .
- Conduct elemental analysis to verify stoichiometric ratios of C, H, and Si, with triplicate measurements to ensure precision .
- Monitor stability via Fourier-transform infrared spectroscopy (FTIR) to detect hydrolytic degradation products (e.g., silanol groups) under controlled humidity .
Q. How should researchers design experiments to determine optimal reaction conditions for this compound in coupling reactions?
Methodological Answer:
- Apply Design of Experiments (DoE) to systematically vary factors like temperature, solvent polarity, and catalyst loading. Use a central composite design to model interactions .
- Validate reproducibility by repeating reactions ≥3 times under identical conditions, reporting mean yields with standard deviations .
- Include controls (e.g., reactions without silane) to isolate its catalytic role. Analyze products via HPLC or GPC for molecular weight distribution .
Advanced Research Questions
Q. How can contradictory data on the hydrolytic stability of this compound in different solvent systems be resolved?
Methodological Answer:
- Perform kinetic studies under controlled humidity (e.g., Karl Fischer titration for water content) to quantify hydrolysis rates in polar vs. nonpolar solvents .
- Use Arrhenius plots to compare activation energies across solvents, identifying solvent-silane interactions via molecular dynamics simulations .
- Apply statistical triangulation : Combine NMR, FTIR, and mass loss data to cross-validate degradation mechanisms .
Q. What methodologies are recommended for investigating the surface modification mechanisms of this compound on metal oxides?
Methodological Answer:
- Use X-ray photoelectron spectroscopy (XPS) to track Si-O-M (M = metal) bond formation and quantify surface coverage .
- Conduct quartz crystal microbalance (QCM) experiments to monitor adsorption kinetics in real-time under varying pH and temperature .
- Compare experimental data with density functional theory (DFT) calculations to model binding energies and reaction pathways .
Data Analysis & Validation
Q. How can researchers ensure statistical validity when analyzing this compound’s reactivity in small-scale trials?
Methodological Answer:
- Calculate sample size using power analysis (α = 0.05, β = 0.2) to minimize Type I/II errors .
- Apply ANOVA to compare group means (e.g., reaction yields across catalysts) and report 95% confidence intervals .
- Use Grubbs’ test to identify and exclude outliers in replicate measurements .
Comparative & Reproducibility Studies
Q. What strategies improve reproducibility of this compound-mediated reactions across laboratories?
Methodological Answer:
- Publish detailed protocols with exact equipment models (e.g., syringe pump flow rates) and solvent purification methods (e.g., molecular sieves for anhydrous conditions) .
- Conduct interlaboratory studies using standardized reagents, with shared reference samples for cross-calibration .
- Report negative results (e.g., failed coupling attempts) to identify critical variables (e.g., trace moisture) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
